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Compound of Interest

Compound Name: Methyl 5-hexynoate

Cat. No.: B109056

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Methyl 5-hexynoate (C7H100:2), a valuable building block in organic synthesis. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for Methyl 5-hexynoate is C7H1002 and it has a molecular weight of
126.15 g/mol . Spectroscopic analysis confirms the presence of the terminal alkyne and the
methyl ester functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR): The proton NMR spectrum of Methyl 5-hexynoate exhibits distinct
signals corresponding to the different types of protons in the molecule. The chemical shifts ()
are typically reported in parts per million (ppm) relative to a standard reference, such as
tetramethylsilane (TMS).
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Chemical Shift Lo .
Protons Multiplicity Integration
(ppm)
=C-H ~1.9-2.1 Triplet 1H
-CH2-C= ~2.2-24 Triplet of triplets 2H
-CH2-CH2-C= ~1.7-1.9 Quintet 2H
O-CHs ~3.7 Singlet 3H
-C(=0)-CH2- ~2.4-26 Triplet 2H

13C NMR (Carbon-13 NMR): The 3C NMR spectrum provides information about the different

carbon environments within the molecule.

Carbon Chemical Shift (ppm)
C=0 ~173

=C-H ~83

-C=C- ~69

O-CHs ~51

-CH2-C=0 ~33

-CH2-CH2-C= ~23

-CH2-CH2-C= ~17

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The key characteristic absorption bands for Methyl 5-

hexynoate are summarized below.
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Functional Group

Wavenumber (cm—?)

Intensity

C-H (alkyne) stretch ~3300 Strong, sharp
C-H (alkane) stretch ~2850-2960 Medium

C=C (alkyne) stretch ~2120 Weak to medium
C=0 (ester) stretch ~1740 Strong

C-O (ester) stretch ~1170-1250 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps in determining the molecular weight and elucidating the
structure. For Methyl 5-hexynoate, Gas Chromatography-Mass Spectrometry (GC-MS) is a
common analytical technique.[1]

m/z Relative Intensity Possible Fragment
126 [M]* Molecular lon

95 High [M - OCHs]*

67 High [CsHA]*+

55 High [CaH7]*

41 High [CsHs]*

39 High [CsHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small

organic molecule like Methyl 5-hexynoate.

NMR Spectroscopy (*H and **C)
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o Sample Preparation: Dissolve approximately 5-20 mg of Methyl 5-hexynoate in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube. The solution should be free
of any particulate matter.

o Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then
tuned to the appropriate frequencies for *H and 3C nuclei. The magnetic field is shimmed to
achieve homogeneity.

o Data Acquisition: For *H NMR, a standard single-pulse experiment is typically performed. For
13C NMR, a proton-decoupled experiment is common to simplify the spectrum by removing
C-H coupling. Key parameters such as the number of scans, pulse width, and relaxation
delay are optimized to obtain a good signal-to-noise ratio.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the spectrum. The spectrum is then phased, baseline corrected, and calibrated using the
solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

For a liquid sample like Methyl 5-hexynoate, the neat (undiluted) spectrum can be obtained
using the following procedure:

o Sample Preparation: Place a small drop of the neat liquid on the surface of a salt plate (e.g.,
NacCl or KBr).

o Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin
film.

o Data Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer.
A background spectrum of the empty salt plates is typically run first and subtracted from the
sample spectrum. The spectrum is then recorded over the desired wavenumber range (e.g.,
4000-400 cm™1).

o Cleaning: After analysis, the salt plates should be cleaned with a suitable solvent (e.g., dry
acetone or isopropanol) and stored in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)
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o Sample Preparation: Prepare a dilute solution of Methyl 5-hexynoate in a volatile organic
solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 pg/mL.

e Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar DB-
5 or similar). The oven temperature program is set to separate the components of the
sample. The mass spectrometer is set to scan over a specific m/z range (e.g., 35-300 amu).

« Injection and Separation: A small volume (typically 1 uL) of the sample solution is injected
into the hot GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas
(e.g., helium) through the column, where separation occurs based on boiling point and
polarity.

 lonization and Detection: As the separated components elute from the GC column, they
enter the mass spectrometer. In the ion source (commonly using electron ionization), the
molecules are fragmented into ions. These ions are then separated by their mass-to-charge
ratio in the mass analyzer and detected.

o Data Analysis: The resulting mass spectrum for each chromatographic peak is recorded. The
spectrum of Methyl 5-hexynoate is then analyzed for its molecular ion and fragmentation
pattern.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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